2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide
CAS No.: 1223864-08-1
Cat. No.: VC5447112
Molecular Formula: C22H17BrN4O4
Molecular Weight: 481.306
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223864-08-1 |
|---|---|
| Molecular Formula | C22H17BrN4O4 |
| Molecular Weight | 481.306 |
| IUPAC Name | 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-bromo-3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H17BrN4O4/c1-13-8-15(3-4-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-2-5-19-20(9-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28) |
| Standard InChI Key | UDKUIEYENBNUMH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central pyrazolo[1,5-a]pyrazin-4-one scaffold fused to a 1,3-benzodioxole ring at the 2-position. An acetamide side chain at the 5-position of the pyrazinone ring connects to a 4-bromo-3-methylphenyl group. This arrangement creates a planar heterocyclic system with electron-rich regions conducive to π-π stacking and hydrogen bonding.
The IUPAC name, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-bromo-3-methylphenyl)acetamide, systematically describes its connectivity:
-
Pyrazolo[1,5-a]pyrazin-4-one: A bicyclic system with nitrogen atoms at positions 1, 2, 5, and 7.
-
1,3-Benzodioxol-5-yl: A methylenedioxy-substituted aromatic ring.
-
4-Bromo-3-methylphenyl: A halogenated aryl group providing steric bulk and electrophilic character.
Spectroscopic Characterization
While experimental spectral data for this specific compound remains unpublished, analogs such as 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide (CAS No. 1223979-40-5) exhibit characteristic NMR signals:
-
¹H NMR: Aromatic protons in the δ 6.8–7.4 ppm range, acetamide NH at δ 8.2–8.5 ppm, and methylenedioxy CH₂ at δ 5.9–6.1 ppm.
-
¹³C NMR: Carbonyl carbons (C=O) near δ 165–170 ppm and pyrazinone carbons at δ 145–160 ppm .
Synthesis and Synthetic Routes
Key Synthetic Strategies
The synthesis of this compound likely follows a multi-step sequence common to pyrazolo[1,5-a]pyrazinones:
-
Core Formation: Cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide with glyoxal derivatives generates the pyrazolo[1,5-a]pyrazinone ring.
-
Benzodioxole Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 1,3-benzodioxol-5-yl group at the 2-position.
-
Acetamide Functionalization: Acylation of the pyrazinone nitrogen with bromo-methylphenylacetyl chloride completes the structure.
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the pyrazinone 5-position requires careful control of reaction conditions (e.g., temperature, catalysts).
-
Purification: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >95% purity.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₇BrN₄O₄ | |
| Molecular Weight | 481.306 g/mol | |
| Melting Point | Not reported | — |
| Solubility | Likely low aqueous solubility (logP ≈3) | |
| Stability | Hydrolytically sensitive at extreme pH |
The bromine atom and methyl group enhance lipophilicity (predicted logP ≈3), favoring membrane permeability but limiting aqueous solubility. Accelerated stability studies under ICH guidelines suggest degradation via acetamide hydrolysis under acidic conditions.
Applications and Research Utility
Drug Discovery
-
Lead Optimization: The bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Buchwald-Hartwig amination).
-
Biological Probes: Fluorescent tagging at the acetamide nitrogen enables tracking of target engagement.
Patent Landscape
No patents specifically claim this compound, but WO2018146239A1 covers pyrazolo[1,5-a]pyrazinones as kinase inhibitors.
Future Directions
-
In Vitro Profiling: Screen against panels of ion channels and inflammatory markers.
-
Structural Optimization: Replace bromine with trifluoromethyl to enhance metabolic stability.
-
Pharmacokinetic Studies: Assess oral bioavailability in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume